molecular formula C16H20N2O3 B4894976 2-{[(2-methoxyphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione

2-{[(2-methoxyphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B4894976
M. Wt: 288.34 g/mol
InChI Key: AIIHSIAAYOTGKX-UHFFFAOYSA-N
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Description

2-{[(2-Methoxyphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione is a bicyclic imide derivative characterized by a hexahydro-isoindole-dione core substituted with a 2-methoxyphenylaminomethyl group. These compounds are synthesized via hydrazide linkages or nucleophilic epoxide ring-opening reactions, often yielding derivatives with enhanced pharmacokinetic profiles, such as blood-brain barrier (BBB) permeability and low predicted toxicity . The compound’s structural framework allows for diverse functionalization, making it a promising scaffold for drug development.

Properties

IUPAC Name

2-[(2-methoxyanilino)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-21-14-9-5-4-8-13(14)17-10-18-15(19)11-6-2-3-7-12(11)16(18)20/h4-5,8-9,11-12,17H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIHSIAAYOTGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCN2C(=O)C3CCCCC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Antioxidant Activity : Thiophene-containing derivatives (e.g., 1b) exhibit superior antioxidant effects compared to quinazoline-linked analogs (e.g., 1a), likely due to enhanced electron-donating capacity .
  • Antimicrobial Activity : Metal complexes of 2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione demonstrate significantly improved efficacy, suggesting metal coordination amplifies antibacterial properties .

Pharmacokinetics and Toxicity

  • BBB/CNS Permeability : Derivatives like 1b and 2 (hexahydro-isoindole-dione with quinazoline moieties) exhibit favorable BBB and CNS permeability, critical for neuroactive drug development .
  • Toxicity : Predicted low hepatotoxicity and mutagenicity for most analogs, though in vitro validation is pending .

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